molecular formula C16H18N4O3S B6793631 N-ethyl-N-(1H-indol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide

N-ethyl-N-(1H-indol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide

Cat. No.: B6793631
M. Wt: 346.4 g/mol
InChI Key: ZNKDVUYRGXEVBR-UHFFFAOYSA-N
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Description

N-ethyl-N-(1H-indol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, a pyrazolo[5,1-b][1,3]oxazine ring, and a sulfonamide group, making it a unique and potentially bioactive molecule.

Properties

IUPAC Name

N-ethyl-N-(1H-indol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-2-20(13-4-5-14-12(10-13)6-7-17-14)24(21,22)15-11-18-19-8-3-9-23-16(15)19/h4-7,10-11,17H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKDVUYRGXEVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC2=C(C=C1)NC=C2)S(=O)(=O)C3=C4N(CCCO4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(1H-indol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the pyrazolo[5,1-b][1,3]oxazine ring, and finally the introduction of the sulfonamide group. Key reagents and conditions include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(1H-indol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and pH conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Mechanism of Action

The mechanism of action of N-ethyl-N-(1H-indol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, including serotonin receptors, which may contribute to its biological activity . The sulfonamide group can inhibit enzymes such as carbonic anhydrase, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-(1H-indol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide
  • N-ethyl-N-(1H-indol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide
  • N-ethyl-N-(1H-indol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide

Uniqueness

N-ethyl-N-(1H-indol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide is unique due to the specific positioning of the indole moiety at the 5-position, which may result in distinct biological activities and interactions compared to its analogs . This unique structure can influence its binding affinity to receptors and enzymes, making it a valuable compound for further research and development.

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